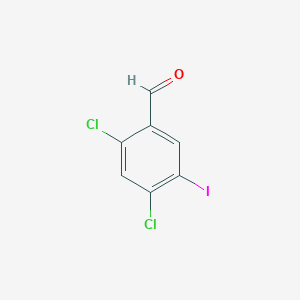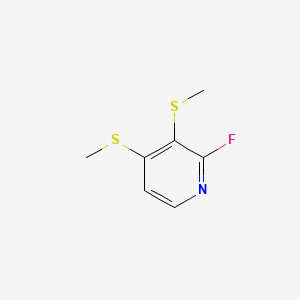
2-Fluoro-3,4-bis(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3,4-bis(methylthio)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and two methylthio groups at the 3- and 4-positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is treated with a fluorinating agent and methylthiolating reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as halogenation, thiolation, and fluorination, often optimized for yield and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3,4-bis(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to remove the fluorine atom or modify the methylthio groups.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or modified methylthio derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
2-Fluoro-3,4-bis(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3,4-bis(methylthio)pyridine involves its interaction with molecular targets through its functional groups. The fluorine atom and methylthio groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
2-Fluoro-3-(methylthio)pyridine: Lacks one methylthio group compared to 2-Fluoro-3,4-bis(methylthio)pyridine.
2-Fluoro-4-(methylthio)pyridine: Has the methylthio group at a different position on the pyridine ring.
3,4-Dimethylthio-2-chloropyridine: Contains a chlorine atom instead of fluorine.
Uniqueness: this compound is unique due to the simultaneous presence of fluorine and two methylthio groups, which confer distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C7H8FNS2 |
|---|---|
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
2-fluoro-3,4-bis(methylsulfanyl)pyridine |
InChI |
InChI=1S/C7H8FNS2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 |
Clé InChI |
YLGBVXUFWIHOHZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NC=C1)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
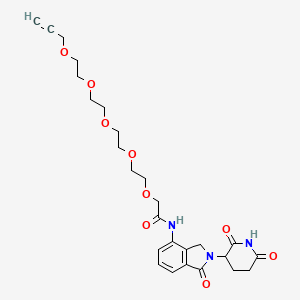
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
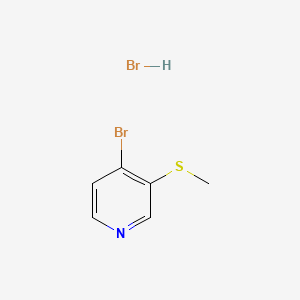
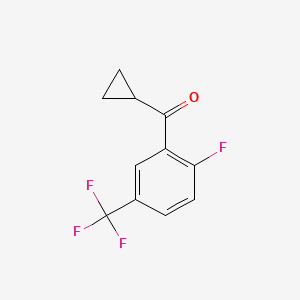

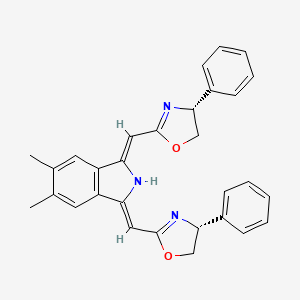
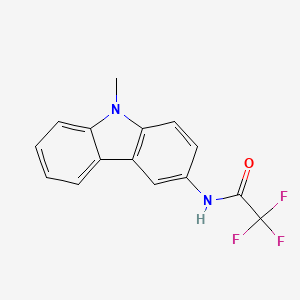
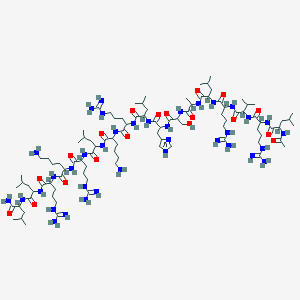
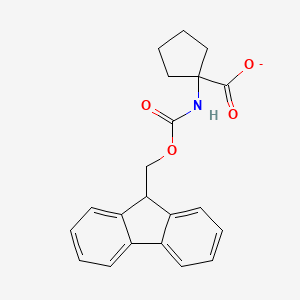
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
